2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate

Description

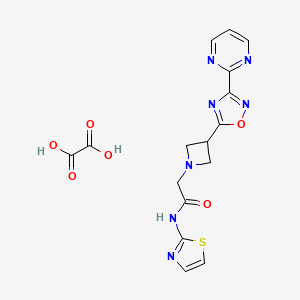

The compound 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a heterocyclic small molecule characterized by a pyrimidine core, a 1,2,4-oxadiazole ring, an azetidine (four-membered nitrogen-containing ring), and a thiazole moiety. The oxalate salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Key structural features:

- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, often associated with DNA/RNA binding or kinase inhibition.

- 1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.

- Azetidine: A strained four-membered ring that may influence conformational rigidity and target binding.

- Thiazole: A sulfur- and nitrogen-containing heterocycle frequently linked to antimicrobial and anticancer activities.

Properties

IUPAC Name |

oxalic acid;2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2S.C2H2O4/c22-10(18-14-17-4-5-24-14)8-21-6-9(7-21)13-19-12(20-23-13)11-15-2-1-3-16-11;3-1(4)2(5)6/h1-5,9H,6-8H2,(H,17,18,22);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSSLPXMVBVNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate with a nitrile compound under acidic or basic conditions.

Azetidine Ring Construction: The azetidine ring is introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

Thiazole Ring Synthesis: The thiazole ring is formed by cyclization of a thioamide with an α-haloketone.

Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds to form the target molecule, followed by the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the oxadiazole ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- The compound has shown promise as an antimicrobial agent. Studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. For instance, oxadiazole derivatives have been reported to inhibit the growth of various bacterial strains, including resistant pathogens .

-

Anticancer Potential

- Research has highlighted the anticancer properties of compounds containing oxadiazole and pyrimidine rings. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. Specific studies have demonstrated that similar structures possess cytotoxic effects against different cancer cell lines .

- Anti-inflammatory Effects

- Antimicrobial Efficacy Study

- Cytotoxicity Assessment

- Inflammation Model Testing

Mechanism of Action

The mechanism of action of 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on synthesis, bioactivity, and physicochemical properties:

Key Findings

Bioactivity Potential: The target compound’s pyrimidine and thiazole moieties align with kinase inhibitors (e.g., imatinib analogs), while the oxadiazole ring may enhance metabolic stability compared to triazole-containing analogs (e.g., 9a–9e) . Unlike plant-derived biomolecules (), synthetic heterocycles like the target compound offer precise tunability for structure-activity relationship (SAR) studies.

Synthetic Complexity :

- The azetidine ring introduces synthetic challenges due to ring strain, contrasting with the more straightforward synthesis of triazole derivatives (e.g., 9a–9e via click chemistry) .

- The oxalate counterion improves solubility compared to free-base forms of similar compounds, a critical factor for in vivo efficacy.

Therapeutic Windows :

- Similar to ferroptosis-inducing agents (), the target compound may exhibit selective toxicity toward malignant cells if optimized for redox modulation .

Physicochemical Comparison

Biological Activity

The compound 2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure composed of:

- A pyrimidine ring

- An oxadiazole moiety

- An azetidine ring

- A thiazole group

This structural diversity is believed to contribute to its multifaceted biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli were reported to be in the range of 28–168 µg/mL, outperforming traditional antibiotics like chloramphenicol .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively documented. In a recent study, a related compound demonstrated the ability to induce apoptosis in cancer cell lines by increasing p53 expression and activating caspase pathways. This mechanism was evidenced by Western blot analyses showing elevated levels of cleaved caspase-3 in treated MCF-7 cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Mechanism of Action | IC50 (nM) |

|---|---|---|---|

| 3a | MCF-7 | p53 activation, caspase-3 cleavage | 10.38 |

| 16a | PANC-1 | HDAC inhibition | 8.2 |

| 16b | SK-MEL-2 | HDAC inhibition | 10.5 |

Anti-inflammatory Effects

Compounds containing thiazole and oxadiazole rings have shown promise in reducing inflammation. Studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases .

The biological activity of the compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of enzymes such as histone deacetylases (HDACs) has been observed, which plays a critical role in cancer progression.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells has been linked to the apoptotic effects seen with these compounds.

Case Studies

- Study on Antimicrobial Activity : A study published in MDPI illustrated the effectiveness of thiazole-based compounds against resistant strains of bacteria, demonstrating their potential as new antimicrobial agents .

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that derivatives similar to our compound exhibited significant cytotoxicity, leading researchers to explore their use as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.